molecular formula C12H19NO3 B2394444 tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate CAS No. 1934530-53-6

tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate

Cat. No.: B2394444
CAS No.: 1934530-53-6
M. Wt: 225.288
InChI Key: AKASKWHHFZKRSH-UHFFFAOYSA-N
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Description

tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system fused with a carbamate group. The compound is typically available in powder form and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate involves several steps. One common method includes the reaction of a spirocyclic ketone with tert-butyl isocyanate under controlled conditions. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and specificity in these interactions .

Properties

IUPAC Name

tert-butyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-6-12(7-8)5-4-9(12)14/h8H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKASKWHHFZKRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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